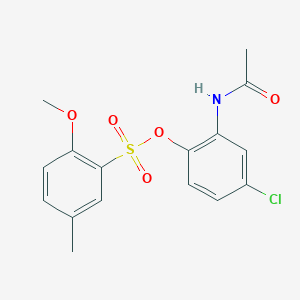![molecular formula C11H11BrN2O4S B245307 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole, commonly known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. BSI-201 was first synthesized in 2005, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and its potential for use in cancer therapy.
Mecanismo De Acción
BSI-201 works by inhibiting the activity of PARP, an enzyme that plays a critical role in repairing DNA damage. When cells are exposed to chemotherapy or radiation therapy, DNA damage occurs, and PARP is activated to repair the damage. By inhibiting PARP, BSI-201 prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects
BSI-201 has been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy in a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has also been shown to have a synergistic effect with other PARP inhibitors, such as olaparib and rucaparib. BSI-201 has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BSI-201 is its potential to enhance the effectiveness of chemotherapy and radiation therapy, which are currently the standard treatments for many types of cancer. Another advantage is its ability to induce apoptosis in cancer cells, while having minimal effects on normal cells. One limitation of BSI-201 is its low solubility, which can make it difficult to administer in vivo. Another limitation is its short half-life, which can limit its effectiveness in some cancer types.
Direcciones Futuras
There are several potential future directions for research on BSI-201. One direction is to develop more effective formulations of the drug that can improve its solubility and half-life. Another direction is to explore the potential of BSI-201 in combination with other PARP inhibitors, as well as with other chemotherapy drugs and radiation therapy. Additionally, further research is needed to understand the mechanism of action of BSI-201 and its effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of BSI-201 in cancer patients.
Métodos De Síntesis
The synthesis of BSI-201 involves a multi-step process that starts with the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with chlorosulfonic acid to yield the corresponding sulfonyl chloride. This intermediate is then reacted with imidazole to produce BSI-201. The overall yield of the synthesis is approximately 25%.
Aplicaciones Científicas De Investigación
BSI-201 has been extensively studied for its potential application in cancer therapy. It has been shown to enhance the effectiveness of chemotherapy drugs such as cisplatin and doxorubicin, as well as radiation therapy. BSI-201 works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in repairing DNA damage. By inhibiting PARP, BSI-201 can enhance the effectiveness of chemotherapy and radiation therapy, which both cause DNA damage in cancer cells.
Propiedades
Fórmula molecular |
C11H11BrN2O4S |
|---|---|
Peso molecular |
347.19 g/mol |
Nombre IUPAC |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H11BrN2O4S/c1-17-9-6-11(10(18-2)5-8(9)12)19(15,16)14-4-3-13-7-14/h3-7H,1-2H3 |
Clave InChI |
MPTLNNHGMVXDIG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CN=C2 |
SMILES canónico |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)


![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)


![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)